molecular formula C7H8O4 B12951554 3-Methoxybenzene-1,2,4-triol

3-Methoxybenzene-1,2,4-triol

Cat. No.: B12951554
M. Wt: 156.14 g/mol
InChI Key: LCXAJJWIXHWXKY-UHFFFAOYSA-N
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Description

. This compound is characterized by a benzene ring substituted with three hydroxyl groups and one methoxy group. It is a derivative of pyrogallol and is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxybenzene-1,2,4-triol typically involves the methylation of pyrogallol. One common method is the reaction of pyrogallol with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction conditions usually include a temperature range of 50-60°C and a reaction time of several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of safer and more environmentally friendly reagents is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxybenzene-1,2,4-triol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted derivatives of this compound .

Scientific Research Applications

3-Methoxybenzene-1,2,4-triol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential antimicrobial properties and its role in various biochemical pathways.

    Medicine: Research has explored its potential as an antioxidant and its effects on cellular processes.

    Industry: It is used in the production of dyes, pharmaceuticals, and other chemical products .

Mechanism of Action

The mechanism of action of 3-Methoxybenzene-1,2,4-triol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity compared to other similar compounds .

Properties

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

3-methoxybenzene-1,2,4-triol

InChI

InChI=1S/C7H8O4/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3,8-10H,1H3

InChI Key

LCXAJJWIXHWXKY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1O)O)O

Origin of Product

United States

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